tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: is a complex organic compound featuring a bicyclic structure. This compound is notable for its incorporation of a trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. The presence of the diazabicyclo structure makes it an interesting subject for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps:
Formation of the Diazabicyclo Structure: This can be achieved through a [2+2] cycloaddition reaction, where suitable precursors are subjected to photochemical conditions to form the bicyclic framework.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) under conditions that promote nucleophilic substitution.
tert-Butyl Ester Formation: The final step involves esterification, where the carboxylic acid group is converted to a tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazabicyclo moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group under specific conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of partially or fully reduced fluoromethyl derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its stable and rigid structure. The trifluoromethyl group enhances its ability to interact with biological membranes, making it useful in drug design and delivery studies.
Medicine
In medicinal chemistry, the compound is explored for its potential as a pharmacophore in the development of new drugs. Its stability and lipophilicity make it a promising candidate for the design of drugs with improved bioavailability and metabolic stability.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and specialty chemicals. Its unique properties can enhance the efficacy and stability of these products.
Mechanism of Action
The mechanism by which tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to hydrophobic pockets within proteins, while the diazabicyclo structure provides rigidity and specificity in binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O2/c1-10(2,3)18-9(17)16-5-6-4-7(16)8(15-6)11(12,13)14/h6-8,15H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGVOJCVQLOPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.